![molecular formula C14H16N2OS3 B2836762 2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-2-thienyl]acetamide CAS No. 931300-82-2](/img/structure/B2836762.png)
2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-2-thienyl]acetamide
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Description
2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-2-thienyl]acetamide (ETTA) is an organic compound belonging to the class of thioacetamides. It is a colorless to pale yellow liquid, with a melting point of -55 °C. ETTA is a versatile molecule that has a wide variety of applications in research and industry. It can be used as a reagent for the synthesis of other compounds, as a catalyst for organic reactions, and as a drug for the treatment of certain diseases. Furthermore, ETTA has been used in studies to investigate the mechanism of action of various drugs and to develop new therapeutic agents.
Scientific Research Applications
Synthetic Pathways and Chemical Reactivity
Compounds similar to 2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-2-thienyl]acetamide have been synthesized and studied for their reactivity and potential in developing pharmaceuticals. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their evaluation as opioid kappa agonists highlight the structural versatility and potential for therapeutic application in pain management, excluding their use and dosage information (Barlow et al., 1991). Additionally, chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcases the compound's role in facilitating drug synthesis processes, focusing on reaction mechanisms and kinetics rather than pharmacological aspects (Magadum & Yadav, 2018).
Anticancer Research
Research into compounds structurally related to 2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-2-thienyl]acetamide has also extended into anticancer activity. For example, the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been conducted to explore its potential as an anticancer agent through in silico modeling, targeting specific receptors (Sharma et al., 2018). This research direction underscores the importance of these compounds in developing novel therapeutic agents.
Molecular Structure and Design
The molecular design and structure analysis of related compounds provide insights into their potential applications in scientific research. Studies on 3-aminothiophenes and diaminothiophenes, for instance, discuss the synthesis and reactivity of compounds that are structurally similar to the query chemical, highlighting the significance of molecular structure in determining reactivity and potential applications (Paulmier, 1996).
properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(5-ethylsulfanylthiophen-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS3/c1-2-18-14-8-7-13(20-14)16-12(17)9-19-11-5-3-10(15)4-6-11/h3-8H,2,9,15H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRYKTGOLURMDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(S1)NC(=O)CSC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-2-thienyl]acetamide |
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